6-Methyl-1,2-dihydrospiro[3,1-benzoxazine-4,4'-piperidine]-2-one
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Overview
Description
6-Methyl-1,2-dihydrospiro[3,1-benzoxazine-4,4’-piperidine]-2-one is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom. This particular compound features a benzoxazine ring fused with a piperidine ring, making it a significant molecule in medicinal chemistry and pharmaceutical research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-1,2-dihydrospiro[3,1-benzoxazine-4,4’-piperidine]-2-one typically involves the cyclization of appropriate precursors under acidic conditions. One common method includes the reaction of 4-hydroxy-4-[2-(N-substituted carbamoyl)aminophenyl]piperidine derivatives with acids like hydrochloric acid or sulfuric acid at elevated temperatures . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained in good yield.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes that are optimized for large-scale production. These methods often include the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and improve yield and purity .
Chemical Reactions Analysis
Types of Reactions
6-Methyl-1,2-dihydrospiro[3,1-benzoxazine-4,4’-piperidine]-2-one can undergo various chemical reactions, including:
Reduction: This involves the removal of oxygen or the addition of hydrogen, commonly using reagents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group in the molecule with another, often using halogens or other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include acids (e.g., hydrochloric acid, sulfuric acid), bases (e.g., sodium hydroxide), and oxidizing or reducing agents (e.g., hydrogen peroxide, lithium aluminum hydride). The conditions vary depending on the specific reaction but generally involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can result in various substituted derivatives depending on the nucleophile used .
Scientific Research Applications
6-Methyl-1,2-dihydrospiro[3,1-benzoxazine-4,4’-piperidine]-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: It is investigated for its potential therapeutic effects, particularly in the development of new drugs targeting specific diseases.
Industry: The compound is used in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 6-Methyl-1,2-dihydrospiro[3,1-benzoxazine-4,4’-piperidine]-2-one involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through these interactions, leading to changes in cellular processes and physiological responses .
Comparison with Similar Compounds
Similar Compounds
Benzoxazine Derivatives: These compounds share the benzoxazine ring structure and exhibit similar chemical properties and biological activities.
Piperidine Derivatives: These compounds contain the piperidine ring and are known for their pharmacological significance.
Uniqueness
6-Methyl-1,2-dihydrospiro[3,1-benzoxazine-4,4’-piperidine]-2-one is unique due to its spiro structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Properties
CAS No. |
233261-86-4 |
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Molecular Formula |
C13H16N2O2 |
Molecular Weight |
232.28 g/mol |
IUPAC Name |
6-methylspiro[1H-3,1-benzoxazine-4,4'-piperidine]-2-one |
InChI |
InChI=1S/C13H16N2O2/c1-9-2-3-11-10(8-9)13(17-12(16)15-11)4-6-14-7-5-13/h2-3,8,14H,4-7H2,1H3,(H,15,16) |
InChI Key |
BKGPHKFLFHYDAV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=O)OC23CCNCC3 |
Origin of Product |
United States |
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